8-Bromo-4-hydroxyquinoline-6-carbonitrile

Vue d'ensemble

Description

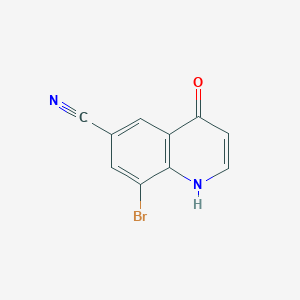

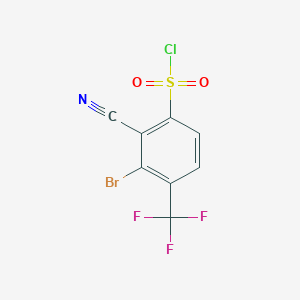

8-Bromo-4-hydroxyquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 g/mol1. It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring2.

Synthesis Analysis

The synthesis of 8-Bromo-4-hydroxyquinoline-6-carbonitrile and its derivatives has been a subject of interest in recent years23. However, specific synthesis methods for this compound are not readily available in the literature.

Molecular Structure Analysis

The molecular structure of 8-Bromo-4-hydroxyquinoline-6-carbonitrile consists of a quinoline core with a bromine atom at the 8th position, a hydroxy group at the 4th position, and a carbonitrile group at the 6th position1.

Chemical Reactions Analysis

Specific chemical reactions involving 8-Bromo-4-hydroxyquinoline-6-carbonitrile are not readily available in the literature. However, quinoline derivatives, in general, have been known to participate in a wide range of chemical reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-4-hydroxyquinoline-6-carbonitrile are not extensively documented. However, it is known that the compound has a molecular weight of 249.06 g/mol1.Applications De Recherche Scientifique

Spectroscopic Characterization and Properties

8-Bromo-4-hydroxyquinoline-6-carbonitrile derivatives, particularly 8-bromo-7-hydroxyquinoline (BHQ), have been extensively studied for their unique spectroscopic properties. BHQ derivatives coexist in different forms in aqueous solutions, showing varied absorption and resonance Raman spectroscopic characteristics. The study by An et al. (2009) utilized absorption and resonance Raman spectroscopy to examine BHQ protected acetate in various solvents, revealing insights into the ground-state species' forms in aqueous solutions. These investigations contribute to understanding the molecular structure and behavior of such compounds in different environments, crucial for developing novel spectroscopic techniques and materials (An et al., 2009).

Photolabile Protecting Groups

BHQ has been identified as a superior photolabile protecting group for carboxylic acids, offering greater efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups. This characteristic makes it exceptionally useful in biological studies where controlled release of protected compounds is required. Fedoryak and Dore (2002) described the synthesis and photochemistry of BHQ-based protecting groups, highlighting their potential in vivo applications due to their increased solubility, low fluorescence, and high sensitivity to multiphoton excitation (Fedoryak & Dore, 2002).

Antitumor Activities

The antitumor activities of certain novel derivatives have been a subject of interest. El-Agrody et al. (2012) synthesized a series of pyrano[3,2-h]quinoline derivatives and evaluated their antitumor properties against various human tumor cell lines. Some compounds demonstrated significant growth inhibition of cancer cells, providing a basis for further investigation into their potential as antitumor agents (El-Agrody et al., 2012).

Optoelectronic and Charge Transport Properties

Hydroquinoline derivatives, including those with bromo groups, have been explored for their optoelectronic, nonlinear, and charge transport properties. Irfan et al. (2020) conducted a detailed study on several compounds, assessing their structural, electronic, optical, and charge transport characteristics through density functional theory (DFT). Their findings suggest these compounds could serve as efficient multifunctional materials in optoelectronic applications (Irfan et al., 2020).

Radiation Stability and Biological Activity

The synthesis and radiation stability of new biologically active hydroquinoline and pyrimido[4,5-b]quinoline derivatives have been reported, showcasing their potential in radiosterilization processes. Compounds synthesized from bromo-phenyl-hexahydroquinoline carbonitrile demonstrated remarkable antifungal activity and maintained their structural integrity upon radiosterilization, indicating their suitability for sterile pharmaceutical applications (Abdel-Gawad et al., 2005).

Safety And Hazards

Specific safety and hazard information for 8-Bromo-4-hydroxyquinoline-6-carbonitrile is not readily available in the literature. However, it is always recommended to handle chemical compounds with appropriate safety measures.

Orientations Futures

The future directions for research on 8-Bromo-4-hydroxyquinoline-6-carbonitrile and its derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by 8-hydroxyquinoline derivatives, these compounds could potentially be developed into potent lead compounds with good efficacy and low toxicity2.

Please note that this analysis is based on the available literature and may not cover all aspects of the compound. Further research and analysis may be required for a more comprehensive understanding.

Propriétés

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-4-6(5-12)3-7-9(14)1-2-13-10(7)8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOLIJWKOGCLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-hydroxyquinoline-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)

![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)

![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)

![Tert-Butyl 1-Ethyl-4-(Hydroxymethyl)-6,7-Dihydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine-5(5H)-Carboxylate](/img/structure/B1450666.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)